molecular formula C9H18N2O4 B1588292 Ile-Ser CAS No. 6403-14-1

Ile-Ser

Cat. No. B1588292
CAS RN: 6403-14-1
M. Wt: 218.25 g/mol
InChI Key: TWVKGYNQQAUNRN-ACZMJKKPSA-N
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Description

“Ile-Ser” is a dipeptide composed of the amino acids isoleucine (Ile) and serine (Ser). It has a molecular formula of C9H18N2O4 .


Synthesis Analysis

The synthesis of “Ile-Ser” would typically involve peptide bond formation between the carboxyl group of isoleucine and the amino group of serine. This process can be facilitated by peptide synthesis techniques, which can predict the physical-chemical properties, ease of synthesis, and compatibility with certain experimental workflows .


Molecular Structure Analysis

The molecular structure of “Ile-Ser” is characterized by its molecular formula C9H18N2O4, with an average mass of 218.250 Da and a mono-isotopic mass of 218.126663 Da . Detailed structural analysis can be performed using tools like PepDraw or ChemSpider .


Chemical Reactions Analysis

The chemical reactions involving “Ile-Ser” would primarily be those typical of peptides, including reactions involving the peptide bond. For example, the peptide bond can be hydrolyzed, a reaction that is catalyzed by enzymes known as proteases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ile-Ser” can be predicted using tools like the Peptide Analyzing Tool from Thermo Fisher Scientific. This tool can provide information on properties such as charge-pH map, isoelectric point (pI), hydrophobicity, and mass .

Future Directions

The future directions for research on “Ile-Ser” could involve further exploration of its properties and potential applications. This could include studies on its role in biological systems or its use in the synthesis of more complex peptides or proteins. Relevant papers can be found and analyzed using resources like Connected Papers or IEEE Future Directions .

properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-3-5(2)7(10)8(13)11-6(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVKGYNQQAUNRN-ACZMJKKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427404
Record name CHEBI:74078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ile-Ser

CAS RN

6403-14-1
Record name CHEBI:74078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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